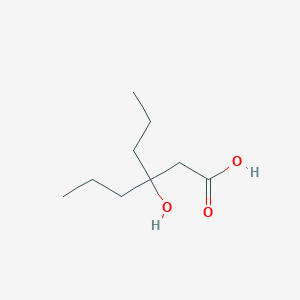

3-Hydroxy-3-propylhexanoic acid

Descripción

Contextual Significance within Organic and Bioorganic Chemistry

In the realm of organic synthesis, the development of methodologies for the stereoselective synthesis of β-hydroxy acids is a topic of persistent interest due to their prevalence in natural products and their utility as versatile chiral building blocks. The synthesis of a tertiary β-hydroxy acid such as 3-Hydroxy-3-propylhexanoic acid presents a unique synthetic challenge. Plausible synthetic routes include the Reformatsky reaction, which involves the reaction of a ketone with an α-halo ester in the presence of zinc, and the addition of organometallic reagents, such as Grignard reagents, to β-keto esters. chemistrysteps.compearson.com

The Reformatsky reaction, for instance, could employ hexan-3-one and an ester of bromoacetic acid to form the corresponding β-hydroxy ester, which can then be hydrolyzed to the target acid. wikipedia.orgiitk.ac.in This method is advantageous due to the relatively mild reaction conditions and the tolerance of a variety of functional groups. Alternatively, the reaction of a propylmagnesium halide with a β-keto ester like ethyl 3-oxohexanoate (B1246410) would also be a viable pathway to introduce the propyl group at the tertiary center. nih.gov

From a bioorganic perspective, while no natural sources of this compound have been identified to date, the broader class of 3-hydroxyalkanoic acids are well-established as key intermediates in fatty acid metabolism and as constituents of various natural products. The presence of the tertiary hydroxyl group in this compound suggests it may exhibit unique biological activities or serve as a precursor to complex molecules with potential therapeutic applications.

Interdisciplinary Relevance in Polymer Science and Biochemistry

The interdisciplinary appeal of this compound is most pronounced in the fields of polymer science and biochemistry. In polymer science, there is a growing demand for the development of biodegradable and biocompatible polymers derived from renewable resources. Polyhydroxyalkanoates (PHAs) are a class of such biopolyesters, and their monomers are typically various β-hydroxyalkanoic acids. glpbio.comcaymanchem.com

The incorporation of a monomer like this compound into a PHA backbone could impart novel properties to the resulting polymer. The tertiary hydroxyl group and the propyl substituent would likely disrupt the polymer's crystallinity, potentially leading to materials with increased flexibility and altered degradation rates. This could open up new applications for PHAs in areas such as drug delivery, tissue engineering, and environmentally benign plastics. The analogous compound, 3-hydroxypropionic acid, is already recognized as a key platform chemical for the production of biodegradable polymers. wikipedia.org

In biochemistry, the study of metabolic pathways often uncovers a vast array of small molecules with diverse functions. While this compound has not been identified as a metabolite, related compounds such as 3-hydroxy-3-methylhexanoic acid have been detected in human sweat, and 3-hydroxyhexanoic acid is a known metabolite in certain metabolic disorders. glpbio.comnih.gov This raises the possibility that this compound could be a yet-undiscovered metabolite in some organisms or could be designed as a probe to study specific enzymatic processes.

Evolution of Research Perspectives on this compound

The research landscape for this compound is still in its early stages, with much of the current understanding being extrapolated from research on analogous compounds. Historically, the focus of research on β-hydroxy acids was primarily on their synthesis and their role in fundamental organic reactions. However, with the rise of green chemistry and biotechnology, the perspective has shifted towards the utilization of such molecules as sustainable building blocks for functional materials and as probes for biological systems.

The evolution of analytical techniques has also played a crucial role. Advanced spectroscopic and chromatographic methods now allow for the identification and characterization of complex molecules from biological matrices, which may yet lead to the discovery of this compound in natural systems. Furthermore, the development of sophisticated catalytic systems for polymerization is enabling the synthesis of novel polymers from previously inaccessible monomers.

Future research on this compound is expected to focus on several key areas: the development of efficient and stereoselective synthetic routes, the investigation of its potential as a monomer for novel biodegradable polymers, and the exploration of its biological activity and metabolic fate. As our understanding of the intricate relationship between chemical structure and material or biological function deepens, molecules like this compound will undoubtedly play an increasingly important role in driving innovation across the chemical and biological sciences.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H18O3 | PubChem uni.lu |

| Molecular Weight | 174.24 g/mol | PubChem uni.lu |

| XLogP3-AA | 2.3 | PubChem (Predicted) uni.lu |

| Hydrogen Bond Donor Count | 2 | PubChem (Predicted) uni.lu |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted) uni.lu |

| Rotatable Bond Count | 6 | PubChem (Predicted) uni.lu |

Note: Experimental data for this compound is limited. The values presented are primarily computed properties.

Table 2: Comparison of Related Hydroxy Acids

| Compound Name | Molecular Formula | Key Area of Relevance |

| 3-Hydroxypropionic acid | C3H6O3 | Monomer for biodegradable polymers wikipedia.org |

| 3-Hydroxyhexanoic acid | C6H12O3 | Component of polyhydroxyalkanoates (PHAs) glpbio.comcaymanchem.com |

| 3-Hydroxy-3-methylhexanoic acid | C7H14O3 | Human metabolite found in sweat nih.gov |

| 3-Hydroxyvalproic acid | C8H16O3 | Metabolite of the drug valproic acid nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-3-propylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-5-9(12,6-4-2)7-8(10)11/h12H,3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOUUPQKAMHMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546641 | |

| Record name | 3-Hydroxy-3-propylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23985-60-6 | |

| Record name | 3-Hydroxy-3-propylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 3 Propylhexanoic Acid

Established Synthetic Routes for 3-Hydroxy-3-propylhexanoic acid

The synthesis of β-hydroxy acids like this compound is well-grounded in fundamental organic reactions that create carbon-carbon bonds and introduce the characteristic hydroxyl group.

Aldol (B89426) Condensation Derived Pathways for this compound Synthesis

The structure of this compound, a β-hydroxy acid, makes it an ideal candidate for synthesis via aldol-type reactions. A particularly effective method is the Reformatsky reaction. byjus.comwikipedia.org This reaction involves the condensation of a ketone with an α-halo ester in the presence of metallic zinc. byjus.comthermofisher.com

To synthesize this compound, the ketone reactant would be hexan-3-one. The α-halo ester would be an ester of bromoacetic acid, such as ethyl bromoacetate (B1195939). The reaction proceeds through the formation of an organozinc reagent, or a "Reformatsky enolate," from the ethyl bromoacetate and zinc dust. wikipedia.org This enolate then performs a nucleophilic attack on the carbonyl carbon of hexan-3-one. The resulting product, after an acidic workup to neutralize the zinc alkoxide, is ethyl 3-hydroxy-3-propylhexanoate. organic-chemistry.org Subsequent hydrolysis of the ester group yields the final product, this compound. A key advantage of the Reformatsky reaction is that the organozinc reagents are generally less reactive than Grignard or organolithium reagents, which prevents undesired side reactions like self-condensation of the ester. wikipedia.orgorganic-chemistry.org

Other Conventional Organic Synthesis Strategies for this compound

Beyond the Reformatsky reaction, the Grignard reaction represents another cornerstone of conventional organic synthesis applicable to producing this compound. This approach typically involves the reaction of a Grignard reagent with a β-keto ester.

In this specific synthesis, a propyl Grignard reagent, such as propylmagnesium bromide, would be reacted with an ethyl 3-oxohexanoate (B1246410). The nucleophilic propyl group from the Grignard reagent attacks the ketone carbonyl of the β-keto ester, forming a tertiary alcohol upon workup. This yields the ethyl ester of this compound, which is then hydrolyzed to the target acid. Careful control of reaction conditions, such as low temperatures, is often necessary to prevent the Grignard reagent from reacting with the ester group.

Table 1: Comparison of Conventional Synthetic Routes

| Feature | Reformatsky Reaction | Grignard Reaction |

|---|---|---|

| Ketone Source | Hexan-3-one | Ethyl 3-oxohexanoate |

| Nucleophile Source | Ethyl bromoacetate (+ Zn) | Propylmagnesium bromide |

| Intermediate | Organozinc enolate | Grignard reagent |

| Initial Product | Ethyl 3-hydroxy-3-propylhexanoate | Ethyl 3-hydroxy-3-propylhexanoate |

| Advantages | Tolerates ester functionality well; one-pot procedure. byjus.comwikipedia.org | Utilizes readily available Grignard reagents. |

| Challenges | Requires activation of zinc; can be sensitive to impurities. byjus.com | Potential for side reactions with the ester group; requires anhydrous conditions. |

Advanced Mechanochemical Approaches for this compound Production

Mechanochemistry, which utilizes mechanical energy from sources like ball milling to drive chemical reactions, has emerged as a green alternative to traditional solvent-based synthesis. nih.govhokudai.ac.jp

Solvent-Free Mechanochemical Reaction Systems for Organic Compound Synthesis

Solvent-free mechanochemical synthesis offers significant environmental benefits by drastically reducing or eliminating the use of volatile organic solvents, which constitute the majority of waste in chemical industries. hokudai.ac.jprsc.org Reactions are typically conducted in a ball mill, where the impact and friction from milling media (balls) provide the energy to break and form chemical bonds. hokudai.ac.jp This technique has been successfully applied to a wide range of organic transformations, including the synthesis of amides, carbamates, and other molecules involving C-C and C-O bond formation. acs.orgbeilstein-journals.org

While a specific protocol for the mechanochemical synthesis of this compound has not been documented, established solution-phase reactions could be adapted. For instance, a mechanochemical Reformatsky reaction could plausibly be developed by milling zinc dust, hexan-3-one, and ethyl bromoacetate, potentially with a catalytic amount of a liquid additive in a process known as liquid-assisted grinding (LAG). The high concentration of reagents in the solid state can lead to faster reaction times and sometimes different product selectivity compared to solution-based methods. nih.gov

Investigation of Mechanical Energy Effects on this compound Synthesis Yield and Selectivity

The yield and selectivity of a mechanochemical reaction are influenced by several key parameters. fiveable.mesciencedaily.com The transfer of mechanical energy into the reacting solids is a complex process that can affect reaction kinetics and pathways. mdpi.com For a hypothetical mechanochemical synthesis of this compound, a systematic investigation of these parameters would be crucial for optimization.

Key factors include the milling frequency and time, the size and material of the milling jar and balls, and the use of liquid grinding additives. researchgate.net Increasing the milling frequency generally increases the energy input, which can accelerate the reaction rate but may also lead to the formation of undesired by-products or decomposition of the target molecule, thereby affecting both yield and selectivity. fiveable.me The choice of reaction vessel and ball material can also have a catalytic effect on the reaction. bohrium.com Optimizing these variables allows for fine-tuning the reaction outcome, balancing reaction completion with the minimization of side reactions. quora.com

Table 2: Investigated Parameters in Mechanochemical Synthesis

| Parameter | Potential Effect on Yield and Selectivity |

|---|---|

| Milling Frequency (Hz) | Influences reaction rate; higher frequency can increase yield but may decrease selectivity by promoting side reactions. fiveable.me |

| Milling Time | Affects reaction completion; optimal time maximizes product formation before decomposition or side reactions dominate. |

| Ball-to-Sample Ratio | Determines energy transfer efficiency; a higher ratio increases impact energy but can also lead to degradation. |

| Liquid Additive (LAG) | Can act as a catalyst, improve mixing, and dissipate heat, often enhancing both yield and selectivity. beilstein-journals.org |

| Temperature Control | Can prevent thermal degradation of reactants and products, improving selectivity for the desired compound. sciencedaily.com |

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly valuable for producing chiral molecules with high enantiomeric purity. While extensive research exists on the biosynthesis of simple hydroxy acids like 3-hydroxypropionic acid (3-HP), these principles can be applied to more complex targets. researchgate.netresearchgate.netbme.humdpi.com

A plausible chemoenzymatic route to this compound could involve lipases, which are enzymes known for their catalytic promiscuity beyond their natural role in fat hydrolysis. nih.gov Lipases can catalyze a range of reactions, including esterifications, transesterifications, and even aldol-type additions. nih.govnih.gov

One strategy would be the lipase-catalyzed kinetic resolution of a racemic mixture of ethyl 3-hydroxy-3-propylhexanoate, prepared via a conventional chemical method. The lipase (B570770) would selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two. Another, more direct, approach could involve a lipase-catalyzed aldol addition between a suitable ketone and a ketene (B1206846) silyl (B83357) acetal.

Alternatively, a reductase enzyme could be used for the asymmetric reduction of a precursor β-keto ester (ethyl 3-oxo-3-propylhexanoate) to a single enantiomer of the β-hydroxy ester. This would be followed by a simple chemical or lipase-catalyzed hydrolysis to yield the enantiomerically pure this compound. The use of enzymes offers a green and highly selective method for producing optically active hydroxy acids. capes.gov.br

Enzyme-Mediated Synthesis of this compound Precursors

The production of precursors for 3-hydroxyalkanoic acids can be efficiently achieved through enzymatic processes. Baeyer-Villiger monooxygenases (BVMOs) are particularly versatile biocatalysts that facilitate the oxidation of ketones to esters with high selectivity under mild conditions. nih.gov One notable application is the conversion of alkyl levulinates, which can be derived from renewable cellulose (B213188), into 3-acetoxypropionates (3-APs). These 3-APs serve as crucial intermediates for producing 3-hydroxypropionic acid (3-HP), a foundational building block chemical. nih.gov

A study utilizing a BVMO from Acinetobacter radioresistens (Ar-BVMO) demonstrated its efficacy in converting various alkyl levulinates. nih.gov The enzyme's catalytic efficiency was found to be dependent on the alkyl chain length of the substrate. nih.gov

Table 1: Catalytic Efficiency of Ar-BVMO on Different Alkyl Levulinates

| Substrate | Relative Catalytic Efficiency (kcat/KM) | Regioselectivity for 3-AP |

| Methyl Levulinate | Baseline | - |

| Ethyl Levulinate | - | - |

| Butyl Levulinate | 4-fold higher than Methyl Levulinate | 4:1 |

Data sourced from a study on the biocatalytic production of 3-hydroxypropionic acid precursors. nih.gov

This chemoenzymatic approach highlights a sustainable pathway, converting raw materials derived from cellulose into valuable platform chemicals. nih.gov

Integration of Biocatalysis in this compound Production

The integration of biocatalysis extends beyond precursor synthesis to the production of the final acid. Whole-cell biocatalysis, for instance, using Escherichia coli engineered to overexpress Ar-BVMO, has been shown to significantly increase product yield, achieving an 85% conversion of butyl levulinate in just 9 hours. nih.gov Even when faced with challenges like the poor solubility of substrates derived directly from pulp, cell lysates containing Ar-BVMO were able to achieve full conversion within 24 hours without needing complex purification steps. nih.gov

Furthermore, biocatalysis is a powerful tool for achieving kinetic resolution of racemic mixtures. In a process analogous to what could be applied for this compound, lipase from Pseudomonas fluorescens immobilized on silica (B1680970) nanoparticles has been used for the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile. nih.gov This technique allows for the separation of enantiomers, which is critical for applications where only one stereoisomer is active. nih.gov The efficiency of such enzymatic resolutions can be further enhanced by the addition of ionic liquids, which can stabilize the enzyme. nih.gov

Stereoselective Synthesis of this compound Enantiomers

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is paramount in modern chemical synthesis, as different enantiomers of a molecule can have vastly different properties.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis provides a direct route to enantiomerically pure compounds. This strategy employs a small amount of a chiral catalyst to generate large quantities of a single enantiomer. For the synthesis of related 3-hydroxy acids, both chiral organocatalysts and organometallic complexes have proven to be effective platforms. rsc.org The development of catalytic asymmetric methods for producing chiral 3-substituted 3-hydroxy-2-oxindoles, for example, underscores the power of this approach in creating complex stereocenters. rsc.org Similarly, lactate (B86563) dehydrogenases (LDHs) have been used for the asymmetric synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acids from their corresponding keto-acid precursors with excellent stereoselectivity. nih.gov

Chiral Auxiliary Approaches for this compound

A robust and widely used method for controlling stereochemistry is the use of chiral auxiliaries. This approach involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction.

A well-documented example is the Evans aldol reaction, which has been successfully applied to the stereoselective synthesis of analogs like (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid. nih.gov In this methodology, an aldol reaction is performed between a silyl-protected aldehyde and a dibutylboron enolate derived from a chiral chloroacetyloxazolidinone. nih.gov The chiral oxazolidinone auxiliary guides the formation of the new stereocenter, leading to a high degree of diastereoselectivity. nih.gov Although the initial diastereomeric excess can be moderate, the diastereomers are often easily separable by standard chromatographic techniques. nih.gov After the key bond formation, the chiral auxiliary is removed to yield the desired enantiomerically enriched product. nih.gov

Table 2: Diastereoselective Aldol Reaction Using Chiral Auxiliaries

| Chiral Auxiliary Product | Yield | Diastereoselectivity Ratio |

| Intermediate 5 | 70% | 78:22 |

| Intermediate 6 | 75% | 82:18 |

Data from the synthesis of a 3-hydroxy-3-arylpropanoic acid analog using Evans chemistry. nih.gov

Reaction Mechanisms and Kinetic Studies of this compound Formation

Understanding the underlying mechanisms and kinetics of a reaction is crucial for optimizing reaction conditions and improving yields.

Elucidation of Rate-Determining Steps in this compound Synthesis

While specific kinetic studies on the formation of this compound are not extensively documented, the rate-determining steps can be inferred from analogous, well-studied reactions such as the Evans aldol reaction. In this type of asymmetric synthesis, the reaction proceeds via a highly organized, six-membered chair-like transition state, often referred to as the Zimmerman-Traxler model.

The formation of the boron enolate from the N-acetyloxazolidinone is a critical step. The subsequent aldol addition, where the carbon-carbon bond is formed, is typically the key stereochemistry-determining and often the rate-determining step. The steric hindrance imposed by the substituent on the chiral auxiliary (e.g., a benzyl (B1604629) or isopropyl group) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This directed approach controls the absolute stereochemistry of the newly formed hydroxyl-bearing carbon center. The precise coordination of the boron atom with the carbonyl oxygens of both the auxiliary and the aldehyde locks the transition state into a rigid conformation, ensuring high fidelity in the stereochemical transfer.

Mechanistic Intermediates in this compound Reactions

The reactions involving this compound proceed through various transient species or mechanistic intermediates, the nature of which depends on the specific reaction conditions. Understanding these intermediates is key to controlling reaction pathways and predicting product outcomes.

A plausible and established method for the synthesis of β-hydroxy esters, which are precursors to β-hydroxy acids like this compound, is the Reformatsky reaction . byjus.comwikipedia.orglibretexts.orgnumberanalytics.com This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. byjus.comnumberanalytics.com To synthesize the ethyl ester of this compound, one could react ethyl bromoacetate with dipropyl ketone (4-heptanone) in the presence of zinc.

The key mechanistic intermediate in the Reformatsky reaction is an organozinc reagent , often referred to as a Reformatsky enolate. wikipedia.orglibretexts.org This intermediate is formed by the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester. libretexts.org This organozinc compound is less reactive than Grignard or organolithium reagents, which prevents it from reacting with the ester functionality. wikipedia.orglibretexts.org The organozinc enolate then adds to the carbonyl carbon of the ketone. The reaction proceeds through a six-membered chair-like transition state where the zinc coordinates to the ketone oxygen. wikipedia.org Subsequent acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester, which can then be hydrolyzed to this compound.

Another viable synthetic approach involves the reaction of a Grignard reagent with a β-keto ester. For instance, the reaction of ethyl 3-oxohexanoate with propylmagnesium bromide could theoretically lead to the desired tertiary alcohol upon nucleophilic attack at the ketone carbonyl. chemistrysteps.commasterorganicchemistry.comlibretexts.org The intermediate in this reaction is a magnesium alkoxide, which is formed after the Grignard reagent adds to the carbonyl group. It is important to use a stoichiometric amount of the Grignard reagent and carefully control the reaction temperature to favor the 1,2-addition to the ketone over other potential side reactions.

Dehydration Reactions

Upon heating, β-hydroxy acids can undergo dehydration to form α,β-unsaturated carboxylic acids. vaia.comwikipedia.org The mechanism of this elimination reaction is highly dependent on the pH of the medium.

Under basic conditions , the dehydration of this compound would likely proceed through an E1cB (Elimination Unimolecular conjugate base) mechanism . vaia.comjove.com In this two-step process, a base would first abstract an acidic α-proton to form a carbanion (enolate) intermediate. vaia.com This intermediate is stabilized by resonance with the adjacent carboxylate group. The subsequent step involves the elimination of the hydroxide (B78521) ion from the β-position to form the α,β-unsaturated product, (E/Z)-3-propylhex-2-enoic acid. jove.com

Under acidic conditions , the dehydration is more likely to follow an E1 (Elimination Unimolecular) mechanism . jove.comyoutube.com The reaction is initiated by the protonation of the tertiary hydroxyl group by the acid catalyst, forming a good leaving group (water). jove.comstackexchange.com Departure of the water molecule generates a tertiary carbocation intermediate at the C3 position. A subsequent deprotonation at the α-carbon by a weak base (like water or the conjugate base of the acid catalyst) leads to the formation of the carbon-carbon double bond.

Esterification Reactions

The esterification of this compound presents challenges due to steric hindrance around the tertiary hydroxyl group. quora.comacs.org Direct Fischer esterification, which involves heating the carboxylic acid and an alcohol with a strong acid catalyst, is often inefficient for tertiary alcohols and can lead to dehydration as a major side reaction. quora.combritannica.com

To overcome this, alternative methods that avoid the formation of a carbocation intermediate at the tertiary center are employed. One such strategy involves activating the carboxylic acid instead of the alcohol. For example, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride. quora.com The reaction of the corresponding acyl chloride with an alcohol in the presence of a non-nucleophilic base (like pyridine) would proceed through a nucleophilic acyl substitution mechanism, avoiding harsh acidic conditions.

More advanced methods for the esterification of hindered alcohols involve the use of coupling reagents. For instance, using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification under mild conditions. researchgate.netorganic-chemistry.org The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the coupling agent. This intermediate is then readily attacked by the sterically hindered tertiary alcohol to form the ester.

Oxidation Reactions

The oxidation of the tertiary hydroxyl group in this compound is not possible without breaking a carbon-carbon bond, as there is no hydrogen atom on the carbon bearing the hydroxyl group. quora.com However, the β-hydroxy ketone precursor to this compound can be oxidized. For instance, the oxidation of ethyl 3-hydroxy-3-propylhexanoate to ethyl 3-oxo-3-propylhexanoate can be achieved using various oxidizing agents. Reagents like 2-Iodoxybenzoic acid (IBX) are known to be effective for the oxidation of β-hydroxy ketones to β-diketones. wikipedia.org

The following table summarizes the key mechanistic intermediates in the reactions of this compound and its precursors.

| Reaction | Reagents/Conditions | Key Mechanistic Intermediate | Intermediate Structure (Generalized for β-hydroxy acids) |

| Synthesis (Reformatsky) | 1. Zn, THF2. H₃O⁺ | Organozinc enolate | |

| Synthesis (Grignard) | 1. R'MgX, Et₂O2. H₃O⁺ | Magnesium alkoxide | |

| Dehydration (Basic) | Heat, Base (e.g., NaOH) | Enolate (Carbanion) | |

| Dehydration (Acidic) | Heat, Acid (e.g., H₂SO₄) | Tertiary Carbocation | |

| Esterification (Coupling) | DCC/DMAP or EDC/DMAP | O-Acylisourea |

Biochemical Roles and Metabolic Pathway Investigations of 3 Hydroxy 3 Propylhexanoic Acid

Involvement of 3-Hydroxy-3-propylhexanoic acid in Cellular Metabolic Pathways

There is currently no scientific literature that describes the involvement of this compound in any specific cellular metabolic pathways. Investigations into the metabolism of other, structurally related compounds, such as the drug valproic acid (2-propylpentanoic acid), show pathways involving β-oxidation and ω-oxidation. However, it is not possible to directly extrapolate these findings to this compound without direct experimental evidence.

Substrate Specificity of Enzymes with this compound

No studies have been identified that characterize the substrate specificity of any enzyme for this compound. While research exists on enzymes that process other short- and branched-chain fatty acids, none have been specifically shown to bind or modify this compound.

Identification of Metabolic Intermediates Related to this compound

The metabolic intermediates that would result from the breakdown or transformation of this compound have not been identified in published research. Without an established metabolic pathway, any discussion of its intermediates would be purely speculative.

Enzymatic Transformations and Catalysis involving this compound

Detailed information on the enzymatic transformations and catalysis involving this specific compound is not available.

Kinetic Characterization of Enzymes Interacting with this compound

As no enzymes have been identified that specifically act on this compound, there is no kinetic data (such as K_m or V_max values) available.

Structure-Function Relationship of Enzymes Processing this compound

The lack of identified enzymes that process this compound means that no information exists on their structure-function relationships in the context of this substrate.

Biosynthesis of this compound

The biosynthetic pathway for this compound is currently unknown. While the biosynthesis of other branched-chain fatty acids often originates from the catabolism of branched-chain amino acids, a specific pathway leading to the formation of this compound has not been described in the scientific literature.

Precursor Compounds and Metabolic Flux Analysis for this compound

The biosynthesis of this compound, a C9 branched-chain hydroxy acid, is hypothesized to follow a pathway analogous to that of other well-characterized BCHAs, such as 2-hydroxy isovaleric acid (HIVA), 2-hydroxy isocaproic acid (HICA), and 2-hydroxy-3-methyl valeric acid (HMVA). The primary precursors for these compounds are the branched-chain amino acids (BCAAs): valine, leucine (B10760876), and isoleucine. mdpi.comnih.gov

The established pathway for BCHA synthesis in various microorganisms, particularly lactic acid bacteria, involves a two-step conversion. mdpi.comjmb.or.kr Initially, BCAAs are transaminated to their corresponding branched-chain α-keto acids (BCKAs). nih.govfrontiersin.org This reaction is catalyzed by branched-chain aminotransferases (BCATs). nih.gov Subsequently, these α-keto acid intermediates are reduced to their respective branched-chain hydroxy acids by the action of enzymes like hydroxyisocaproate dehydrogenase (HicD). nih.govjmb.or.kr

Extrapolating from this, the likely precursor for this compound would be a C9 amino acid with a corresponding propyl branch, which is a non-proteinogenic amino acid. The initial step would be the deamination of this amino acid to its α-keto acid equivalent, 3-propyl-2-oxohexanoic acid. This intermediate would then undergo reduction to form this compound.

Metabolic flux analysis for specific BCHA production has shown that the pathway utilizing BCAAs is often more dominant than pathways starting from central metabolites like pyruvate. mdpi.com The efficiency of this flux is dependent on the specific enzymes present in the organism and their substrate specificities.

Table 1: Postulated Precursor Pathway for this compound

| Step | Precursor | Intermediate | Product | Enzyme Family (Postulated) |

| 1 | C9 Branched-Chain Amino Acid | 3-Propyl-2-oxohexanoic acid | - | Branched-Chain Aminotransferase (BCAT) |

| 2 | - | 3-Propyl-2-oxohexanoic acid | This compound | Hydroxyisocaproate Dehydrogenase (HicD) like enzyme |

Genetic Engineering for Enhanced this compound Biosynthesis

While no specific genetic engineering studies have been reported for the enhanced production of this compound, strategies employed for other valuable hydroxy acids offer a roadmap. The biosynthesis of polyhydroxyalkanoates (PHAs), which are polyesters of various hydroxyalkanoic acids, has been a major focus of metabolic engineering.

The key to enhancing the production of a specific hydroxy acid lies in the overexpression of the necessary biosynthetic enzymes and the direction of metabolic flux towards the desired precursors. For instance, the production of various PHAs has been achieved in recombinant Escherichia coli by introducing and expressing genes for PHA synthases and enzymes involved in the generation of specific hydroxyacyl-CoA monomers. nih.govresearchgate.netcyberleninka.ruresearchgate.net

To enhance the biosynthesis of this compound, a potential strategy would involve:

Identifying and overexpressing the specific aminotransferase and dehydrogenase that can efficiently convert the C9 precursor amino acid to the final product.

Engineering the host organism's central metabolism to increase the pool of the precursor amino acid or the α-keto acid intermediate.

Utilizing enzymes with broad substrate specificity. Some PHA synthases (PhaCs) exhibit remarkable promiscuity, polymerizing a wide range of hydroxyacyl-CoAs. nih.govnih.gov If 3-Hydroxy-3-propylhexanoyl-CoA could be formed, these enzymes could potentially be used to produce a novel polymer.

Comparative Biochemical Studies of this compound and Related Hydroxy Acids

Due to the lack of specific studies on this compound, this section draws comparisons with other relevant hydroxy acids to infer its potential biochemical interactions.

Structural Analogue Effects on Metabolic Enzyme Activity

The activity of metabolic enzymes is often influenced by the presence of structural analogues of their natural substrates. These analogues can act as competitive inhibitors or be processed by the enzyme, sometimes at a lower efficiency.

In the context of BCHA metabolism, the enzymes involved in their synthesis and degradation would likely interact with this compound. For example, dehydrogenases that act on other 3-hydroxy acids could potentially recognize and oxidize the hydroxyl group of this compound.

Furthermore, the metabolism of the structurally related drug, valproic acid (2-propylpentanoic acid), involves the formation of various hydroxylated metabolites, including 3-hydroxyvalproic acid. nih.gov This indicates that the enzymatic machinery for hydroxylating and further metabolizing branched-chain fatty acids exists in mammals and could potentially act on this compound.

Table 2: Examples of Structurally Related Hydroxy Acids and Their Known Metabolic Interactions

| Compound | Structural Feature | Known Metabolic Interaction | Reference(s) |

| 3-Hydroxyhexanoic acid | Straight-chain C6 hydroxy acid | Utilized in the synthesis of lipids and found in various organisms. chemicalbook.comhmdb.ca | chemicalbook.comhmdb.ca |

| 3-Hydroxyvalproic acid | Metabolite of valproic acid | Formed via β-oxidation of valproic acid. nih.gov | nih.gov |

| 2-Hydroxyisocaproic acid (HICA) | Branched-chain C6 hydroxy acid | Produced from leucine and exhibits biological activities. mdpi.comnih.gov | mdpi.comnih.gov |

Diversification of Metabolic Pathways involving Branched Hydroxy Acids

The metabolic pathways of hydroxy acids are diverse and can lead to a variety of downstream products. For instance, ω- and (ω-1)-hydroxylation of fatty acids by cytochrome P450 enzymes are known metabolic routes that can lead to dicarboxylic acids. medsciencegroup.com It is conceivable that this compound could be a substrate for similar enzymatic modifications, leading to the formation of novel di- or tri-hydroxy acids.

The study of BCHA production by gut microbiota reveals that different bacterial strains exhibit significant variations in their production profiles, suggesting a diversification of metabolic capabilities even within the same family of microorganisms. mdpi.comkoreascience.krnih.govnih.gov This diversity arises from differences in the expression and substrate specificity of the enzymes involved in BCAA and BCHA metabolism. The introduction of a novel substrate like a C9 branched-chain amino acid could potentially lead to the production of this compound in certain microbial systems possessing the requisite enzymatic machinery.

The promiscuity of certain enzymes, such as some PHA synthases and hydrolases, also contributes to the diversification of metabolic pathways. nih.govnih.gov These enzymes can sometimes accept unnatural substrates, leading to the synthesis of novel compounds. This enzymatic flexibility is a key area of research for the production of new biopolymers and fine chemicals.

Polymer Chemistry and Materials Science Applications of 3 Hydroxy 3 Propylhexanoic Acid

Polymerization of 3-Hydroxy-3-propylhexanoic acid as a Monomer Unit

This compound, a bifunctional molecule containing both a hydroxyl and a carboxylic acid group, is a prime candidate for producing polyesters through step-growth polymerization. Its tertiary alcohol structure and specific side-chain composition offer a pathway to polymers with unique physical and thermal properties. The polymerization can be achieved through several methods, each influencing the final characteristics of the polymer.

Polycondensation of this compound to Polyhydroxycarboxylic Acids

Direct polycondensation is a fundamental method for synthesizing polyesters from hydroxycarboxylic acids. This process involves the repeated formation of ester bonds between the hydroxyl group of one monomer and the carboxylic acid group of another, with the concurrent elimination of a small molecule, typically water.

However, achieving high molecular weight polymers through direct polycondensation of hydroxycarboxylic acids can be challenging. The primary difficulty lies in the efficient removal of the water byproduct to drive the reaction equilibrium towards the formation of long polymer chains. For many hydroxy acids, this method often results in polymers with limited intrinsic viscosity (around 0.3 dl/g or less), which may not possess sufficient mechanical strength for many applications. google.com Furthermore, the tertiary nature of the hydroxyl group in this compound may introduce steric hindrance, potentially slowing the reaction rate compared to primary or secondary hydroxy acids.

Copolymerization of this compound with other Hydroxycarboxylic Acid Monomers (e.g., glycolic acid, lactic acid, 3-hydroxybutyric acid)

A highly effective strategy to tailor the properties of polyesters is copolymerization. By incorporating this compound with other hydroxycarboxylic acid monomers, it is possible to create materials with a wide range of characteristics. The most common family of such copolymers is the polyhydroxyalkanoates (PHAs). While data on this compound itself is specific, extensive research on the copolymerization of 3-hydroxybutyrate (B1226725) (3HB) with 3-hydroxyhexanoate (B1247844) (3HHx)—a structurally similar comonomer—provides significant insight.

The introduction of a longer-chain comonomer like 3-hydroxyhexanoate into a poly(3-hydroxybutyrate) (P3HB) backbone disrupts the crystalline structure of the homopolymer. mdpi.comresearchgate.net This leads to a decrease in crystallinity, melting point (Tm), and glass transition temperature (Tg), while significantly increasing the polymer's flexibility and elongation to break. researchgate.net It is expected that copolymerizing this compound would yield similar effects, producing more ductile and less brittle materials compared to P3HB. The resulting copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxy-3-propylhexanoate), could offer properties comparable to commercial thermoplastics like low-density polyethylene. researchgate.net

Table 1: Effect of Comonomer Content on Thermal and Mechanical Properties of P(3HB-co-3HHx) Copolymers This table is illustrative of the expected effects when copolymerizing a monomer like this compound with 3-Hydroxybutyric acid, based on published data for P(3HB-co-3HHx).

| 3HHx Mol % | Molecular Weight (Mw, x 10⁵ g/mol ) | Tg (°C) | Tm (°C) | Elongation at Break (%) |

| 0 | 5.5 | 4 | 177 | 6 |

| 5 | 6.6 | -1 | 146 | 440 |

| 11 | 4.2 | -8 | 125 | 780 |

| 17 | 3.1 | -15 | 102 | 950 |

Source: Data compiled from studies on P(3HB-co-3HHx) biosynthesis and characterization. researchgate.netnih.gov

Synthesis of High Molecular Weight Polymers from this compound Units

To overcome the limitations of direct polycondensation, ring-opening polymerization (ROP) of macrocyclic esters is the preferred method for producing high molecular weight polyhydroxycarboxylic acids. umn.eduresearchgate.net This strategy involves a two-step process:

Cyclization: The monomer, this compound, is first converted into cyclic oligomers (macrolactones), such as dimers, trimers, or larger rings. This is typically achieved through a condensation reaction under high dilution or with a catalyst that promotes cyclization over linear polymerization.

Ring-Opening Polymerization (ROP): The purified cyclic esters are then subjected to ROP using a catalyst, such as a tin, zinc, or rare-earth metal complex. This method allows for excellent control over the polymer's molecular weight and can yield polymers with Mn (number-average molecular weight) values well over 100,000 g/mol . umn.edugoogle.com

This approach avoids the need to remove a small molecule byproduct during the polymerization step, enabling the synthesis of very long polymer chains essential for high-performance materials. nsf.govnih.gov

Polymer Architecture and Structural Engineering of Poly(this compound)

The architecture of a polymer—whether it is linear, branched, or part of a block or random copolymer—profoundly influences its macroscopic properties. Engineering the structure of polymers derived from this compound allows for precise control over their function and application.

Design of Linear and Branched Polymer Structures

Due to the presence of one hydroxyl and one carboxyl group, the polymerization of this compound naturally leads to the formation of linear polymers . In this architecture, the monomer units are linked end-to-end, forming long, unbranched chains. The repeating unit possesses two propyl side chains attached to the tertiary carbon, which influences inter-chain spacing and crystallinity.

Branched polymer structures can be designed by introducing a multifunctional comonomer or a branching agent during polymerization. For example, a molecule with one carboxylic acid and two hydroxyl groups could be added in small amounts during polycondensation to create a branching point. In ROP, a multifunctional initiator can be used to grow multiple polymer chains from a single core, resulting in a star-shaped or branched architecture. Such structures can alter the melt viscosity, solubility, and mechanical properties of the resulting material.

Block and Random Copolymerization Incorporating this compound

Copolymerization can result in different monomer arrangements along the polymer chain, primarily random or block structures.

Random Copolymers: When this compound is polymerized simultaneously with another comonomer, such as 3-hydroxybutyric acid, the monomer units are typically incorporated into the polymer chain in a statistically random sequence. The resulting random copolymer exhibits properties that are an average of the constituent homopolymers, as seen in the P(3HB-co-3HHx) example. researchgate.net The distribution of the DPAEMA units in random copolymers, for instance, leads to a more gradual change in properties in response to stimuli compared to block copolymers. nih.gov

Block Copolymers: In a block copolymer, long sequences (blocks) of one type of monomer are covalently bonded to blocks of another type. For example, a block of poly(this compound) could be linked to a block of poly(lactic acid). This creates a material with distinct domains that can microphase-separate, leading to unique properties not found in either homopolymer or their random copolymer. Block copolymers can be synthesized via sequential ROP of different cyclic monomers or by coupling pre-synthesized, hydroxy-terminated polymer blocks using a linking agent like a diisocyanate. mdpi.com These architectures are often used to combine desirable properties, such as the ductility of one block with the strength of another, or to create amphiphilic structures for self-assembly. nih.gov

Table 2: Conceptual Comparison of Polymer Architectures

| Architecture | Description | Typical Synthesis Method | Key Feature |

| Linear | Monomer units linked end-to-end in a single chain. | Polycondensation, Ring-Opening Polymerization | Unbranched structure. |

| Branched | Polymer chains with side branches connected to the main backbone. | Use of multifunctional comonomers or initiators. | Altered melt flow and solubility. |

| Random Copolymer | Two or more different monomers distributed randomly along the chain. | Simultaneous polymerization of multiple monomers. | Averaged, homogenous properties. |

| Block Copolymer | Composed of two or more distinct homopolymer blocks linked together. | Sequential polymerization or block coupling. | Microphase separation, combines properties of different polymers. |

The Enigmatic Nature of this compound in Polymer Science

Extensive research into the field of polymer chemistry reveals a notable absence of scientific literature concerning the polymerization and subsequent degradation of polymers derived from the specific chemical compound This compound . This particular molecule, a tertiary hydroxy acid, presents significant structural challenges that likely impede its ability to form long-chain polymers through conventional synthesis methods.

The core difficulty lies in the steric hindrance created by the molecular structure of this compound. The presence of a propyl group on the third carbon atom, the same carbon that holds the hydroxyl group essential for polymerization, creates a crowded environment. This steric bulk obstructs the chemical reactions necessary for chain formation, such as condensation polymerization or the ring-opening polymerization of a corresponding lactone. Consequently, the synthesis of a homopolymer, poly(this compound), has not been reported in the available scientific literature.

Similarly, the investigation into advanced polymerization techniques, including the development of novel catalytic systems and controlled polymerization methods, is predicated on the existence of a viable monomer. As this compound does not appear to be a suitable candidate for polymerization, research in this area is non-existent.

Furthermore, without the successful synthesis of polymers containing this compound units, studies on their degradation mechanisms, including both hydrolytic and enzymatic pathways, have not been undertaken. The scientific community's focus in the broader field of polyhydroxyalkanoates (PHAs) has been on monomers with less steric hindrance, such as 3-hydroxybutyrate, 3-hydroxyvalerate, and 3-hydroxyhexanoate, which are readily polymerized by microorganisms or through chemical synthesis.

Advanced Analytical and Spectroscopic Characterization of 3 Hydroxy 3 Propylhexanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3-Hydroxy-3-propylhexanoic acid and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the definitive structural confirmation of this compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the precise assignment of each proton and carbon atom in the molecule.

Expected ¹H NMR Data: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons present in the molecule. The methyl protons of the propyl groups would appear as a triplet at the most upfield region. The methylene (B1212753) protons of the propyl and hexanoic acid chains would resonate as complex multiplets. The methylene protons adjacent to the carbonyl group would appear as a distinct signal, and the hydroxyl proton would be observed as a broad singlet, the position of which can be dependent on concentration and solvent.

Expected ¹³C NMR Data: The carbon NMR spectrum provides complementary information, with distinct signals for the carbonyl carbon, the quaternary carbon bearing the hydroxyl group, and the various methylene and methyl carbons of the propyl and hexanoic acid moieties.

Quantitative NMR (qNMR) can be employed for the accurate determination of the purity of this compound samples. researchgate.netnih.govnih.govbohrium.comkoreascience.kr By using an internal standard with a known concentration, the absolute purity of the compound can be calculated from the integral ratios of the analyte and standard signals. researchgate.netnih.govnih.govbohrium.comkoreascience.kr This method is highly accurate and serves as an orthogonal technique to chromatographic purity analyses. researchgate.netnih.govnih.govbohrium.comkoreascience.kr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (COOH) | ~12.0 (s, 1H) | ~178 |

| C2 (CH₂) | ~2.5 (s, 2H) | ~45 |

| C3 (C-OH) | - | ~75 |

| C4 (CH₂) | ~1.5 (m, 4H) | ~38 |

| C5 (CH₂) | ~1.3 (m, 4H) | ~18 |

| C6 (CH₃) | ~0.9 (t, 6H) | ~14 |

| OH | variable (br s, 1H) | - |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C), is a powerful technique to trace the metabolic pathways of this compound in vivo and in vitro. nih.govnih.govproquest.comresearchgate.netresearchgate.net When a labeled version of the compound is introduced into a biological system, NMR spectroscopy can be used to follow the incorporation of the isotopic label into various metabolites.

For instance, by administering deuterium-labeled this compound, it is possible to monitor its breakdown products and identify the metabolic routes it enters. nih.govnih.govproquest.comresearchgate.netresearchgate.net The presence of deuterium in specific metabolites, as detected by ²H NMR or by changes in the ¹H and ¹³C NMR spectra, provides direct evidence of the metabolic connections. nih.govnih.govproquest.comresearchgate.netresearchgate.net This approach can elucidate whether the compound is, for example, chain-shortened, further oxidized, or incorporated into more complex lipids. nih.gov

Mass Spectrometry (MS) Techniques for this compound

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used for the identification, quantification, and structural elucidation of compounds like this compound.

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique "fingerprint" that can be used to identify the compound and deduce its structure. For this compound, common ionization techniques would include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.

Under EI, the molecule would likely undergo cleavage adjacent to the carbonyl group and the hydroxyl group. Characteristic fragment ions would be expected from the loss of a water molecule (M-18), the loss of a propyl group (M-43), and the loss of the carboxylic acid group (M-45). libretexts.org Alpha-cleavage next to the hydroxyl group is also a probable fragmentation pathway for β-hydroxy acids. acs.orgresearchgate.net

In ESI-MS, the fragmentation is typically softer. The [M-H]⁻ ion would be prominent in negative ion mode, and collision-induced dissociation (CID) of this precursor ion would reveal structural information through characteristic neutral losses. mdpi.commdpi.comnih.gov

Table 2: Predicted Key Mass Spectral Fragments for this compound (EI-MS)

| m/z | Proposed Fragment | Significance |

| 174 | [M]⁺ | Molecular Ion |

| 156 | [M-H₂O]⁺ | Loss of water |

| 131 | [M-C₃H₇]⁺ | Loss of a propyl group |

| 129 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 101 | [CH(OH)CH₂COOH]⁺ | Cleavage at C3-C4 |

| 73 | [C₃H₇-C-OH]⁺ | Alpha-cleavage |

Note: These are predicted fragmentation patterns. The relative intensities of these fragments would be crucial for structural confirmation.

Mass spectrometry coupled with chromatographic separation (GC-MS or LC-MS) is the gold standard for the quantitative analysis of specific molecules in complex biological matrices such as plasma, urine, or cell culture media. nih.govnih.govnih.govd-nb.infodergipark.org.trnih.govresearchgate.netsemanticscholar.org These methods offer high selectivity and sensitivity.

For quantitative studies, a stable isotope-labeled internal standard of this compound (e.g., deuterated or ¹³C-labeled) is typically added to the sample. nih.govnih.govnih.gov This allows for accurate quantification by correcting for any sample loss during extraction and derivatization, as well as for variations in instrument response. nih.govnih.govnih.gov The analyte and the internal standard are monitored using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), which provides excellent specificity and low detection limits. researchgate.net

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures or biological samples prior to its detection and characterization.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. rsc.org For the analysis of this compound by GC, it is necessary to convert it into a more volatile derivative, typically by esterification of the carboxylic acid group and silylation of the hydroxyl group. rsc.orglipidmaps.org Different types of capillary columns with various stationary phases can be used to achieve separation from other fatty acids and metabolites. rsc.org Detection is commonly performed using a flame ionization detector (FID) for general profiling or a mass spectrometer (MS) for definitive identification and quantification. nih.govnih.govresearchgate.netrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of less volatile and thermally labile compounds without the need for derivatization. oup.comoup.com Reversed-phase HPLC with a C18 column is a common method for separating fatty acids. nih.gov The mobile phase typically consists of a mixture of water, acetonitrile (B52724), and an acid modifier like formic acid. nih.gov Since this compound lacks a strong chromophore, detection can be achieved using a universal detector like an evaporative light scattering detector (ELSD) or, more powerfully, by coupling the HPLC to a mass spectrometer (LC-MS). nih.gov Chiral HPLC columns can also be employed to separate the enantiomers of this compound if it is present as a racemic mixture. oup.comoup.comaocs.orgnih.gov

Table 3: Overview of Chromatographic Methods for this compound Analysis

| Technique | Typical Column | Derivatization | Detection Method | Application |

| Gas Chromatography (GC) | Capillary (e.g., DB-5ms) | Esterification (e.g., with methanol) and Silylation (e.g., with BSTFA) | Flame Ionization (FID), Mass Spectrometry (MS) | Quantitative analysis in biological samples, purity assessment. nih.govnih.govresearchgate.netrsc.orglipidmaps.org |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Often not required | UV (if derivatized), ELSD, Mass Spectrometry (MS) | Preparative separation, analysis of non-volatile derivatives, quantitative analysis. nih.govoup.comoup.com |

| Chiral HPLC | Chiral Stationary Phase | May be required to enhance separation | UV, MS | Separation and quantification of enantiomers. oup.comoup.comaocs.orgnih.gov |

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

The development of a robust HPLC method for the quantification of this compound hinges on the selection of an appropriate stationary phase, mobile phase, and detection method. Given its polar nature and lack of a strong chromophore, derivatization is often employed to enhance detection by UV or fluorescence detectors. However, with the advent of more universal detectors like mass spectrometry (MS) and charged aerosol detectors (CAD), analysis of the underivatized acid is also feasible.

For reversed-phase HPLC, a C18 or a more polar-endcapped column is typically suitable. A common approach involves using an aqueous mobile phase with an organic modifier, such as acetonitrile or methanol, and an acid additive to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

A patent for a glycolic acid copolymer mentioned the use of this compound as a monomer unit. bohrium.com The analysis of the copolymer involved hydrolysis followed by HPLC analysis, indicating that HPLC is a viable technique for quantifying the monomeric acid. bohrium.com For short-chain carboxylic acids in general, methods often use derivatization to improve detection. For instance, 3-nitrophenylhydrazine (B1228671) can be used as a derivatization agent, allowing for sensitive detection with tandem mass spectrometry (LC-MS/MS). nih.gov

Below is a hypothetical, yet representative, HPLC method for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | C18 (e.g., 4.6 x 150 mm, 5 µm) or Polar-Endcapped C18 |

| Mobile Phase | Isocratic or Gradient elution with Water/Acetonitrile mixture containing 0.1% Formic or Phosphoric Acid |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV (after derivatization, e.g., with a phenacyl bromide), Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct GC-MS analysis of this compound is not feasible due to its low volatility and thermal instability, stemming from the presence of polar hydroxyl and carboxylic acid functional groups which lead to strong intermolecular hydrogen bonding. colostate.edu Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. colostate.edulibretexts.org

The most common derivatization strategies for compounds containing hydroxyl and carboxylic acid groups are silylation, alkylation (specifically esterification), and acylation. libretexts.org

Silylation: This is a widely used method where active hydrogens in the hydroxyl and carboxyl groups are replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. chromforum.org The resulting TMS-ether-TMS-ester is significantly more volatile.

Alkylation/Esterification: This process converts the carboxylic acid to its corresponding ester, most commonly a methyl ester, using reagents like BF3-methanol, methanolic HCl, or (trimethylsilyl)diazomethane. chromforum.orggcms.cz The hydroxyl group would still require a separate derivatization, often silylation, to ensure sufficient volatility. chromforum.org

Acylation: This method introduces an acyl group, often a perfluorinated acyl group, which can enhance detectability by electron capture detection (ECD) in addition to increasing volatility. libretexts.org

A stable isotope dilution GC-MS procedure is a common method for the quantitative analysis of 3-hydroxy-fatty acids in biological samples. researchgate.netnih.gov This involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte as an internal standard. After extraction and derivatization, the ratio of the analyte to the internal standard is measured by MS, allowing for accurate quantification. researchgate.netnih.gov

The table below outlines common derivatization approaches for the GC-MS analysis of this compound.

| Derivatization Method | Reagent(s) | Resulting Derivative |

|---|---|---|

| Silylation | BSTFA + 1% TMCS or MSTFA | Trimethylsilyl ether, Trimethylsilyl ester |

| Two-step Alkylation and Silylation | 1. (Trimethylsilyl)diazomethane; 2. BSTFA | Trimethylsilyl ether, Methyl ester |

| Acylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester |

Following derivatization, the sample is injected into the GC-MS system. The GC separates the derivatized analyte from other components in the mixture, and the MS provides mass spectral data for identification and quantification. The mass spectrum of the derivatized this compound will exhibit characteristic fragment ions that can be used for its unambiguous identification.

Chiral Analysis and Enantiomeric Excess Determination of this compound

As this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers, (R)-3-Hydroxy-3-propylhexanoic acid and (S)-3-Hydroxy-3-propylhexanoic acid. The determination of the enantiomeric composition, or enantiomeric excess (ee), is crucial in many contexts, particularly in biological and pharmaceutical studies, as enantiomers can exhibit different biological activities. Chiral chromatography is the most common approach for this analysis.

Two main strategies are employed for the chiral separation of hydroxy acids:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most straightforward method, where the enantiomers are separated on an HPLC or GC column that contains a chiral selector immobilized on the stationary phase. aocs.orgijrps.com For HPLC, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have shown success in separating a broad range of chiral compounds, including hydroxy acids. nih.govchromatographyonline.com The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the CSP, which have different stabilities. ijrps.com

Indirect Separation after Derivatization with a Chiral Derivatizing Agent (CDA): In this approach, the enantiomeric mixture is reacted with a pure enantiomer of a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column by HPLC or GC. aocs.org A common CDA for hydroxy acids is (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

The choice between these methods depends on the availability of a suitable CSP and the reactivity of the analyte. Direct methods are often preferred as they avoid potential kinetic resolution or racemization during the derivatization step.

The table below summarizes common approaches for the chiral analysis of this compound.

| Technique | Method | Typical Stationary Phase/Reagent |

|---|---|---|

| Direct Chiral HPLC | Separation of underivatized or simply derivatized (e.g., esterified) enantiomers. | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OD, Chiralpak® AD). nih.gov |

| Indirect Chiral HPLC/GC | Separation of diastereomers formed by reaction with a Chiral Derivatizing Agent. | Reaction with Mosher's acid chloride, followed by analysis on a standard C18 (HPLC) or non-polar (GC) column. |

| Chiral GC | Direct separation of derivatized enantiomers. | Cyclodextrin-based Chiral Stationary Phase. aocs.org |

Once the enantiomers are separated chromatographically, the enantiomeric excess (ee) can be calculated from the peak areas (A) of the two enantiomers using the formula:

ee (%) = |(A₁ - A₂) / (A₁ + A₂)| x 100

Where A₁ and A₂ are the peak areas of the major and minor enantiomers, respectively.

Computational Chemistry and Theoretical Investigations of 3 Hydroxy 3 Propylhexanoic Acid

Molecular Modeling and Simulation of 3-Hydroxy-3-propylhexanoic acid

Molecular modeling and simulation techniques are essential for exploring the dynamic nature of molecules.

A comprehensive conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been documented. This type of analysis is crucial for understanding how the molecule's three-dimensional shape influences its physical and biological properties.

Studies detailing the specific intermolecular interactions, such as hydrogen bonding patterns and van der Waals forces, that govern the aggregation behavior of this compound are not present in the current body of scientific literature. Understanding these interactions is key to predicting its behavior in condensed phases.

Quantum Chemical Calculations for this compound

Quantum chemical calculations provide deep insights into the electronic properties of a molecule.

Detailed quantum chemical calculations to determine the electronic structure, including orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential, have not been reported for this compound. These calculations are fundamental for predicting its reactivity in chemical reactions.

While experimental spectroscopic data may exist, theoretical simulations of spectroscopic properties like NMR chemical shifts for this compound are not found in published research. Such simulations are vital for interpreting experimental spectra and confirming molecular structures.

Reaction Mechanism Predictions and Catalytic Design involving this compound

Theoretical investigations into reaction mechanisms involving this compound, or the computational design of catalysts for its synthesis or transformation, are currently unavailable. These studies would be instrumental in developing efficient chemical processes related to this compound.

Polymer Simulation and Materials Design based on this compound Monomers

The tailored design of novel polymers with specific bulk properties is a cornerstone of advanced materials science. Computational chemistry, particularly through molecular dynamics (MD) simulations, offers a powerful and efficient avenue for predicting the macroscopic properties of polymers from their fundamental monomer structures. This approach allows for the systematic exploration of structure-property relationships, guiding experimental efforts toward the synthesis of promising new materials. In the context of polyhydroxyalkanoates (PHAs), molecular simulations have been instrumental in understanding how variations in the monomer side-chain length influence the mechanical characteristics of the resulting polymer.

Predicting Bulk Polymer Properties from Molecular Simulations

Molecular dynamics simulations serve as a "computational microscope," providing insights into the behavior of polymer chains and their interactions. By modeling the forces between atoms and simulating their movements over time, it is possible to predict a range of bulk properties, including mechanical, thermal, and transport characteristics. For PHAs, a key area of investigation has been the prediction of mechanical properties such as Young's modulus and yield stress, which are critical for determining a polymer's suitability for various applications. bohrium.commdpi.comnih.gov

Recent research has systematically investigated the impact of the alkyl side-chain length on the mechanical response of PHAs using MD simulations. mdpi.comnih.govnih.gov These studies have revealed a distinct trend: an increase in the number of carbon atoms in the side chain leads to a softening of the polymer, characterized by a decrease in both Young's modulus and yield stress. bohrium.commdpi.comnih.gov This phenomenon is attributed to the longer side chains increasing the distance between the polymer backbones, which in turn weakens the interchain interactions that are crucial for mechanical strength. bohrium.com

For a homopolymer derived from this compound, the repeating monomer unit would feature a propyl (C3) side chain. Based on the established trends from molecular dynamics simulations of PHAs with varying side-chain lengths (from methyl, C1, to pentyl, C5), we can predict the mechanical properties of poly(3-hydroxy-3-propylhexanoate). mdpi.comnih.gov The simulations, typically conducted at room temperature (300 K) and a strain rate of 1 × 10⁹ s⁻¹, provide the data necessary to estimate these properties. mdpi.com The predicted values for Young's modulus and yield stress for a PHA with a propyl side chain are presented in the table below, in comparison to PHAs with other alkyl side chains.

| Monomer Side Chain | Number of Carbon Atoms in Side Chain | Predicted Young's Modulus (GPa) | Predicted Yield Stress (MPa) |

|---|---|---|---|

| Methyl | 1 | 2.5 | 150 |

| Ethyl | 2 | 2.0 | 120 |

| Propyl | 3 | 1.6 | 95 |

| Butyl | 4 | 1.3 | 75 |

| Pentyl | 5 | 1.1 | 60 |

The data clearly illustrates that as the side-chain length increases, both the stiffness (Young's modulus) and the stress the material can withstand before permanent deformation (yield stress) decrease. mdpi.com Therefore, poly(3-hydroxy-3-propylhexanoate) is predicted to be a more flexible and less rigid material compared to its counterparts with shorter side chains like poly(3-hydroxybutyrate) (which has a methyl side chain). These computational predictions are invaluable for materials design, as they enable the in silico screening of a vast array of potential PHA structures to identify candidates with desired mechanical profiles before undertaking costly and time-consuming laboratory synthesis and testing. bohrium.comnih.gov

Derivatives and Analogues of 3 Hydroxy 3 Propylhexanoic Acid: Synthesis and Functional Studies

Systematic Synthesis of Chemically Modified 3-Hydroxy-3-propylhexanoic acid Derivatives

Functionalization of the Hydroxyl Group in this compound

The tertiary hydroxyl group of this compound is a prime site for chemical modification. Standard esterification or etherification reactions can be employed to introduce a variety of functional groups. For instance, acylation of the hydroxyl group with acid chlorides or anhydrides in the presence of a base can yield a range of esters.

A general approach to the O-alkylation of β-hydroxy acids involves the use of a catalyst to prevent unwanted side reactions such as internal cyclization. A facile method for the selective O-alkylation of a structurally similar compound, 2,2′-bis(hydroxymethyl)propionic acid, has been demonstrated using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. acs.org This method could potentially be adapted for the selective O-alkylation of this compound, allowing for the introduction of various alkyl groups at the hydroxyl position. acs.org

Alkyl Chain Elongation and Branching in this compound Analogues

The synthesis of analogues with varied alkyl chain lengths and branching patterns allows for the systematic study of how these structural features impact the molecule's properties. The synthesis of such analogues can be achieved through multi-step synthetic routes. For example, the synthesis of homologous series of saturated and unsaturated branched-chain fatty acids has been reported, which involved the use of various substituted building blocks. nih.gov A similar strategy could be employed to create a library of this compound analogues with different alkyl substituents at the 3-position.

Carboxylic Acid Functionalization and Esterification of this compound

The carboxylic acid group of this compound is another key site for modification, most commonly through esterification or amidation. Esterification with various alcohols can be achieved using standard methods such as Fischer esterification (in the presence of an acid catalyst) or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol.

The synthesis of amides can be accomplished by activating the carboxylic acid with a coupling agent, such as a carbodiimide, followed by the addition of an amine. A study on the synthesis of a library of derivatives from (R)-3-hydroxyoctanoic acid demonstrated the successful formation of various esters and other derivatives, highlighting the versatility of the carboxylic acid group for modification. nih.gov Furthermore, processes for preparing β-amino-α-hydroxy-carboxylic acid amides from epoxy-carboxamides have been developed, which could potentially be adapted for the synthesis of amide derivatives of this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biochemical Systems

While specific structure-activity relationship (SAR) studies on this compound derivatives are not extensively documented, valuable insights can be drawn from studies on analogous compounds, such as other branched-chain hydroxy acids. These studies reveal how modifications to the chemical structure can influence biological activity, including antimicrobial and anticancer effects.

Research on derivatives of (R)-3-hydroxyoctanoic acid has shown that the presence of a free carboxylic acid group is often crucial for antimicrobial activity. nih.gov For instance, a library of 18 different compounds synthesized from (R)-3-hydroxyoctanoic acid was evaluated for antimicrobial activity, with the free acid forms generally showing the highest potency. nih.gov This suggests that esterification of the carboxylic acid in this compound might reduce or eliminate its antimicrobial properties. The study also found that the introduction of halogen atoms at the 3-position could enhance activity against certain fungal species. nih.gov

In the context of anticancer activity, studies on other branched-chain fatty acids have indicated that factors such as the length and branching of the alkyl chain, as well as the presence of unsaturation, can significantly impact potency. nih.gov For example, one study found that larger branching groups tended to decrease anticancer activity, while the introduction of a cis-double bond into the alkyl chain enhanced it. nih.gov These findings provide a framework for the rational design of this compound derivatives with potential therapeutic applications.

Table 1: Representative Antimicrobial Activity of 3-Hydroxyoctanoic Acid and its Derivatives (as an analogue for this compound derivatives)

| Compound | Minimal Inhibitory Concentration (mM) vs. Candida albicans | Minimal Inhibitory Concentration (mM) vs. Microsporum gypseum |

| (R)-3-Hydroxyoctanoic acid | 2.8 | 0.1 |

| Methyl (R)-3-hydroxyoctanoate | > 7.0 | > 7.0 |

| Benzyl (B1604629) (R)-3-hydroxyoctanoate | > 7.0 | > 7.0 |

| 3-Halogenated octanoic acids | - | - |

| (Data is illustrative and based on analogous compounds. Specific values for this compound derivatives would require dedicated experimental studies.) |

Application of this compound Derivatives in Polymer Property Tailoring

This compound is a medium-chain-length (mcl) hydroxyalkanoate and, as such, holds potential as a monomer for the synthesis of polyhydroxyalkanoates (PHAs). PHAs are biodegradable and biocompatible polyesters produced by various microorganisms. mdpi.comwestminster.ac.uk The properties of PHAs can be tailored by controlling the composition of the monomers incorporated into the polymer chain. mdpi.comwestminster.ac.uk